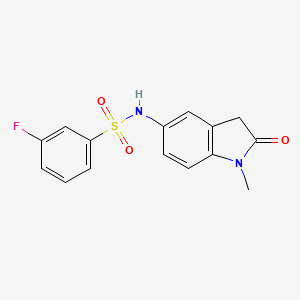

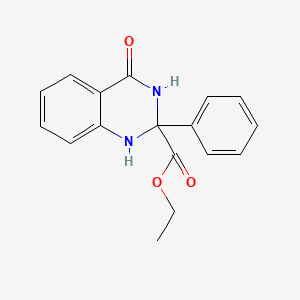

![molecular formula C13H16N2O3S B2609131 N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide CAS No. 1334376-50-9](/img/structure/B2609131.png)

N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide

カタログ番号:

B2609131

CAS番号:

1334376-50-9

分子量:

280.34

InChIキー:

WKVFJBRWMVJRNN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The benzothiazole ring in the compound is aromatic and planar, which means it’s stable and can participate in pi stacking interactions. The carboxamide group can form hydrogen bonds, making the compound more soluble in polar solvents .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole ring is relatively stable, but it can undergo electrophilic substitution at the carbon positions. The carboxamide group can participate in various reactions, such as hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide, hydroxy, and methoxy groups would likely make the compound more polar and increase its solubility in polar solvents .科学的研究の応用

Photoreactions and Synthesis

- Photoreactions in Methanol : The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole, a related compound, in methanol was studied. This research is relevant for understanding the photoreactions of similar thiazole compounds (Mahran, Sidky, & Wamhoff, 1983).

- Synthesis of Derivatives for Drug Discovery : An elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates was described. These building blocks can be substituted at different positions on the bicycle, offering possibilities to explore chemical space around the molecule (Durcik et al., 2020).

Antiproliferative and Antioxidative Activity

- Benzimidazole/Benzothiazole-2-Carboxamides : A study presented the synthesis of benzimidazole/benzothiazole-2-carboxamides with variable numbers of methoxy and hydroxy groups. These compounds were evaluated for their antiproliferative activity in vitro and antioxidative capacity. Certain compounds showed promising results in both aspects (Cindrić et al., 2019).

Gelation Behavior and Molecular Interactions

- Supramolecular Gelators : A study on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior. The role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior was elucidated using a crystal engineering approach (Yadav & Ballabh, 2020).

Inhibition of Cell Adhesion

- Inhibition of E-selectin, ICAM-1, and VCAM-1 : The study reported that 3-alkoxybenzo[b]thiophene-2-carboxamides, including related compounds, decreased the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules (Boschelli et al., 1995).

Antimicrobial Activities

- Synthesis and Antimicrobial Activities of Derivatives : Several studies focus on the synthesis of benzothiazole derivatives and their antimicrobial activities, showcasing the potential of these compounds in combating various microbial infections. This includes the study of new pyridine derivatives with variable and modest antimicrobial activity (Mohamed et al., 2012; Patel et al., 2011).

将来の方向性

特性

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(17,8-18-2)7-14-11(16)12-15-9-5-3-4-6-10(9)19-12/h3-6,17H,7-8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVFJBRWMVJRNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-Ethyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pipera...

Cat. No.: B2609048

CAS No.: 868680-27-7

[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3,6-...

Cat. No.: B2609049

CAS No.: 931645-07-7

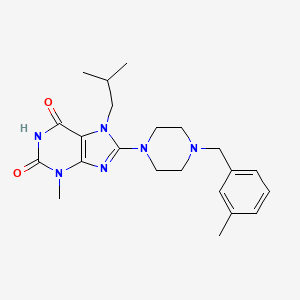

7-isobutyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl...

Cat. No.: B2609052

CAS No.: 902321-91-9

(2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiaz...

Cat. No.: B2609054

CAS No.: 1164474-29-6

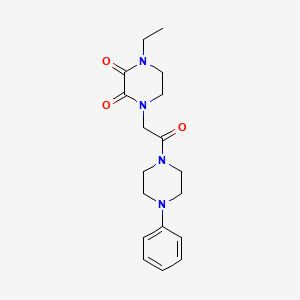

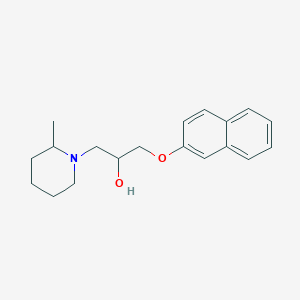

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2609049.png)

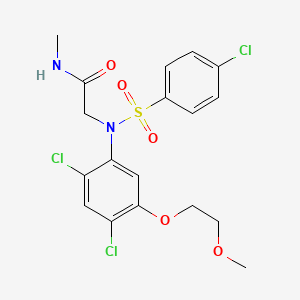

![N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2609055.png)

![4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2609057.png)

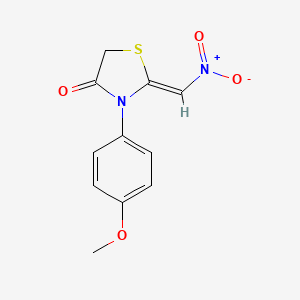

![4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2609065.png)

![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)

![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)

![4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B2609070.png)